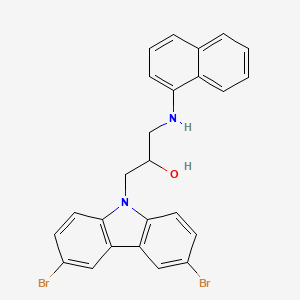

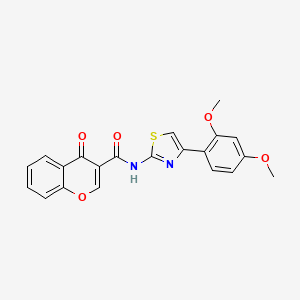

![molecular formula C6H14Cl2N2O B2425614 (4aS,7aS)-Octahydropyrrolo[3,4-b]morpholine dihydrochloride CAS No. 1881275-73-5](/img/structure/B2425614.png)

(4aS,7aS)-Octahydropyrrolo[3,4-b]morpholine dihydrochloride

説明

Synthesis Analysis

A novel synthesis of (4aS, 7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine has been demonstrated along with the recovery and reuse of chiral auxiliary naproxen . This process involves alternative stereoselective reduction procedures on 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7 (6H)-dione 3, enabling the desired chirality in the nonane 1 .Molecular Structure Analysis

The molecular structure of this compound is represented by the IUPAC name (4aR,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the optical resolution by enzymatic hydrolysis of the intermediate dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate of formula (II) to give, following isolation, the intermediate dialkyl- (2S,3R)-1-alkylcarbonyl-piperidine-2,3-dicarboxylate of formula (III) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties are not provided in the search results.科学的研究の応用

Synthesis and Structural Studies

Synthesis of Related Compounds : The compound has been used in the synthesis of structurally related compounds exhibiting calcium channel-blocking activity, as demonstrated in the research by Nitta, Takimoto, and Ueda (1992) (H. Nitta et al., 1992).

Molecular Structure Analysis : Studies by Sokolenko et al. (2019) focused on synthesizing advanced analogues of morpholine and piperazine, providing insights into the molecular structure and spatial position of heteroatoms in these compounds (Yevhenii M. Sokolenko et al., 2019).

Role in Organometallic Chemistry : Research by Knüppel et al. (2000) involved using morpholine for the synthesis of amino-substituted bent metallocenes, indicating its utility in the creation of complex organometallic structures (Stephanie Knüppel et al., 2000).

Biological and Medicinal Chemistry

Antimalarial Activity : Pacorel et al. (2010) explored derivatives of artemisinin with morpholine and N-methylpiperazine Mannich side chains, finding them to be potent against malaria, both in vitro and in vivo (Bénédicte Pacorel et al., 2010).

Antibacterial and Hemolytic Potential : A study by Aziz ur-Rehman et al. (2021) synthesized new morpholine derivatives and evaluated their antibacterial and hemolytic activities, showing promising results (Aziz ur-Rehman et al., 2021).

DNA Interactions and Antifungal Activity : Elmas et al. (2012) investigated the biological activities and DNA interactions of novel phosphazenes, including morpholine derivatives, revealing moderate antifungal activity and DNA cleavage promotion (Gamze Elmas et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用機序

Mode of Action

It’s worth noting that the compound’s structure suggests it may interact with biological targets through hydrogen bonding and hydrophobic interactions .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .

特性

IUPAC Name |

(4aS,7aS)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b][1,4]oxazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.2ClH/c1-2-9-6-4-7-3-5(6)8-1;;/h5-8H,1-4H2;2*1H/t5-,6-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFOELXPYXZMLA-USPAICOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2CNCC2N1.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]2CNC[C@@H]2N1.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

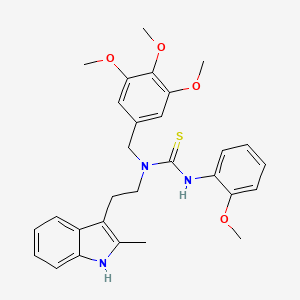

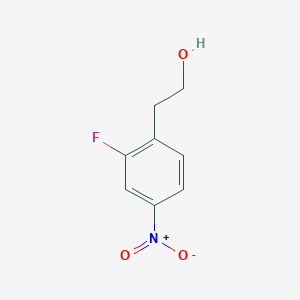

![3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2425531.png)

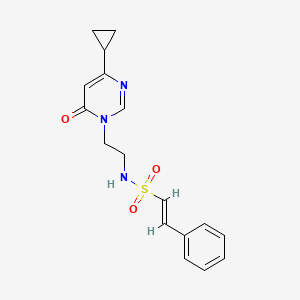

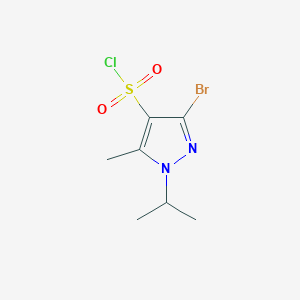

![2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(2-nitrophenyl)acetamide](/img/structure/B2425534.png)

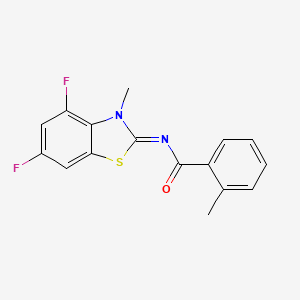

![4-[2-(2,4-Difluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B2425539.png)

![6-Butyl-5-chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2425540.png)

![7-Hydroxy-5-{[(2,4,6-trifluorophenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2425544.png)

![1-(2-(3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)ethanone dihydrochloride](/img/structure/B2425545.png)

![4-Chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine](/img/structure/B2425546.png)